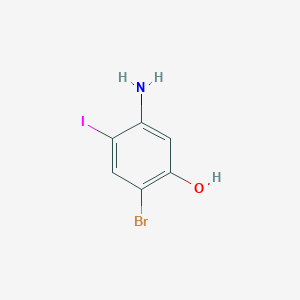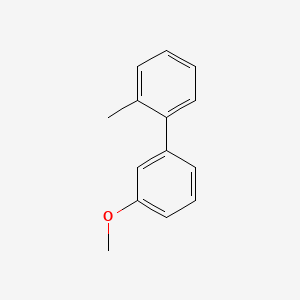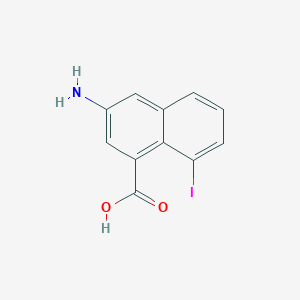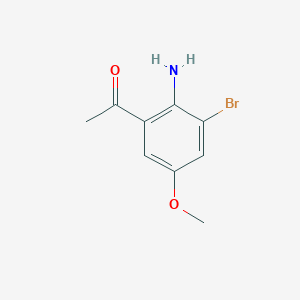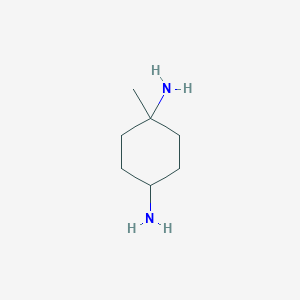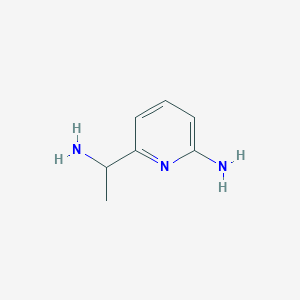
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzoylacetonitrile moiety, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethyl)benzoylacetonitrile typically involves the bromination of 4-(trifluoromethyl)benzoylacetonitrile. This reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced purification techniques ensures the consistent quality and high throughput of the compound .
化学反应分析
Types of Reactions
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while coupling reactions produce biaryl compounds .
科学研究应用
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-4-(trifluoromethyl)benzoylacetonitrile involves its interaction with molecular targets through various pathways. For instance, in the context of lithium-ion batteries, the compound acts as a film-forming additive, enhancing the stability and performance of the cathode-electrolyte interface . The bromine and trifluoromethyl groups contribute to the compound’s reactivity and ability to form stable intermediates during chemical reactions .
相似化合物的比较
Similar Compounds
4-Bromobenzotrifluoride: This compound shares the trifluoromethyl and bromine substituents but lacks the benzoylacetonitrile moiety.
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but contains an aniline group instead of the benzoylacetonitrile group.
Uniqueness
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both the bromine and trifluoromethyl groups along with the benzoylacetonitrile moiety. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic applications .
属性
分子式 |
C10H5BrF3NO |
|---|---|
分子量 |
292.05 g/mol |
IUPAC 名称 |
3-[3-bromo-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5BrF3NO/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5H,3H2 |
InChI 键 |
YKGFPXFVPRAYGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)CC#N)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



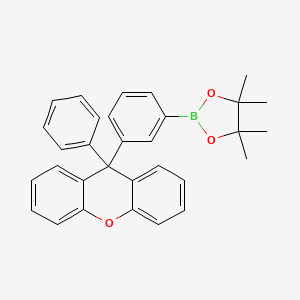
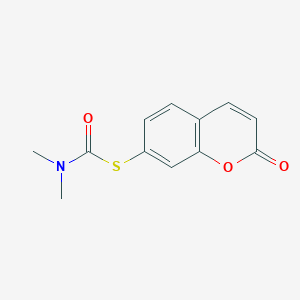
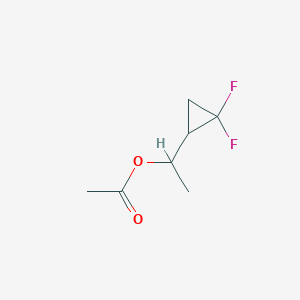
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
